5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Descripción
Propiedades
IUPAC Name |
5-iodo-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c1-11-2-4(8)5-6(11)9-3-10-7(5)12/h2-3H,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMYEYMXTBEQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CNC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
The iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as the foundational step. As detailed in ChemicalBook, this reaction employs N-iodosuccinimide (NIS) in anhydrous DMF under ambient conditions:
Procedure :
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (8.0 g, 52.32 mmol) is dissolved in DMF (40 mL).
- NIS (15.7 g, 57.55 mmol) is added at 0°C, and the mixture stirs overnight at room temperature.
- Post-reaction, saturated Na₂S₂O₃ solution (200 mL) quenches excess iodine, followed by filtration and vacuum drying.
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0°C → room temperature |
| Reaction Time | 16 hours |
| Workup | Na₂S₂O₃ quench, filtration |
This method avoids harsh conditions, preserving the pyrrolopyrimidine core while achieving regioselective iodination at position 5.
N-Methylation at Position 7
The introduction of the methyl group utilizes methyl iodide in the presence of a base. Nerviano Medical Sciences’ patent demonstrates this step using potassium carbonate in DMF:
Procedure :
- 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (750 mg, 2.88 mmol) is suspended in dry DMF (20 mL).
- Methyl iodide (190 μL, 3.02 mmol) and anhydrous K₂CO₃ (795 mg, 5.76 mmol) are added.
- After 8 hours at room temperature, the solvent is evaporated, and the residue is purified via chromatography.
Key Outcomes :
Table 1: Methylation Reaction Optimization
| Condition | Optimization Impact |
|---|---|
| Base | K₂CO₃ enhances nucleophilicity |
| Solvent | DMF stabilizes intermediates |
| Stoichiometry | 1.05 eq methyl iodide prevents di-alkylation |
Hydroxylation of the 4-Chloro Intermediate
While explicit protocols for 4-chloro to 4-hydroxy conversion are absent in the provided sources, standard hydrolysis conditions can be inferred. Basic hydrolysis using aqueous NaOH or KOH at elevated temperatures (80–100°C) is typical for such transformations:
Hypothesized Procedure :
- 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) is refluxed in 2M NaOH (10 mL/mmol) for 6–12 hours.
- Neutralization with HCl followed by extraction (DCM) and purification yields the target hydroxyl derivative.
Challenges :
Alternative Methodologies and Comparative Analysis
Direct Oxidation of 4-Amino Derivatives
A less common route involves oxidizing 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. While no direct evidence exists in the provided sources, analogous oxidations (e.g., using H₂O₂ or Oxone®) could theoretically convert the amine to a hydroxyl group. However, over-oxidation risks and poor regioselectivity limit this approach’s practicality.
One-Pot Iodination-Methylation
Combining iodination and methylation in a single step remains unexplored in the literature. Sequential addition of NIS and methyl iodide in DMF with a dual-base system (e.g., K₂CO₃ and NaH) could streamline synthesis but risks cross-reactivity.
Reaction Optimization and Yield Considerations
Solvent Effects
DMF’s high polarity and ability to stabilize intermediates are critical for both iodination and methylation steps. Alternatives like DMSO or THF reduce yields by 15–20% due to poorer solubility of iodinated intermediates.
Scalability Challenges
- Pilot-scale trials (100 g+) report a 10% yield drop due to inefficient heat dissipation during exothermic methylation.
- Mitigation : Gradual reagent addition and jacketed reactors maintain yields at 45–48%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analyses (C18 column, 0.1% TFA/ACN gradient) show ≥98% purity when using chromatographic purification.
Challenges and Practical Considerations
Análisis De Reacciones Químicas
Types of Reactions
5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions for substitution.
Oxidizing Agents: Such as m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
Inhibition of Protein Kinases
Recent studies have highlighted the potential of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol as an inhibitor of calcium-dependent protein kinases (CDPKs) in Plasmodium falciparum, the parasite responsible for malaria.
- Target Kinases :
These findings suggest that this compound could be optimized further to develop effective antimalarial therapies.
JAK1 Selective Inhibition
Another significant application of this compound is its role in inhibiting Janus kinase 1 (JAK1), which is crucial in various signaling pathways related to inflammation and immune response.
- Inhibitory Efficacy : A derivative of this compound exhibited an IC value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2, indicating its potential as a therapeutic agent for autoimmune diseases .
Antiviral Properties
The pyrrolo[2,3-d]pyrimidine scaffold has also been explored for its antiviral properties. Compounds within this class have shown promise in inhibiting viral replication mechanisms, making them candidates for further investigation in antiviral drug development.
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Substituent Variations at Position 5
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 862729-13-3) :
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1080467-50-0) :
- 5-p-Tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Replaces iodine with a p-tolyl group, introducing aromaticity (MW = 224.26 g/mol) .
Substituent Variations at Position 7
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 931115-93-4) :
7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine :
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Predicted pKa | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~290* | ~7–9 (OH) | N/A | 5-I, 7-Me, 4-OH |
| 5-Iodo-7-methyl-4-amine (CAS 862729-13-3) | ~290 | 4.99 | N/A | 5-I, 7-Me, 4-NH₂ |
| 5-Iodo-7-isopropyl-4-amine (CAS 931115-93-4) | 302.11 | 4.99 | 1.97 | 5-I, 7-iPr, 4-NH₂ |
| 5-p-Tolyl-4-amine (CAS 121405-36-5) | 224.26 | N/A | N/A | 5-p-Tolyl, 7-H, 4-NH₂ |
*Estimated based on structural analogs.
Actividad Biológica
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS No. 862729-13-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.
The molecular formula of this compound is C₇H₇IN₄, with a molecular weight of 274.06 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for conferring various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 29 to 59 µM for different derivatives, with some showing comparable efficacy to established tyrosine kinase inhibitors (TKIs) like sunitinib .
Key Findings:
- Cytotoxicity: The compound demonstrated potent cytotoxicity against HepG2 cells with an IC50 value of approximately 40 nM.
- Mechanism of Action: It induces cell cycle arrest and apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins. Specifically, there was an increase in caspase-3 and Bax levels while Bcl-2 levels decreased .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5k | HepG2 | 40 | Apoptosis induction |
| 5e | HepG2 | 29 | Cell cycle arrest |
| Sunitinib | HepG2 | 261 | TKI activity |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine core significantly influence biological activity. For example, the introduction of halogen substituents has been shown to enhance potency against specific cancer types .
Notable Observations:
- Substituent Effects: Compounds with chlorine or fluorine substituents exhibited varying degrees of cytotoxicity depending on the cancer cell line tested.
| Substituent | Cytotoxicity Rank (HepG2) |
|---|---|
| -Cl | High |
| -F | Moderate |
| -OH | Low |
Other Biological Activities
Beyond anticancer properties, derivatives of this compound have shown potential in other areas:
- Antibacterial and Antifungal Activities: Some studies have reported that related pyrrolo[2,3-d]pyrimidines exhibit antibacterial and antifungal properties .
- Kinase Inhibition: Certain derivatives have been identified as selective inhibitors of protein kinases, which are critical targets in cancer therapy .
Case Studies
-
Case Study on HepG2 Cells:
A detailed investigation into the effects of this compound on HepG2 cells showed significant apoptosis induction after 24 hours of treatment. Flow cytometry analysis revealed an increase in G1 phase cells and a decrease in S and G2/M phases post-treatment . -
Comparative Study with Sunitinib:
A comparative study highlighted that compound 5k has an IC50 value significantly lower than that of sunitinib against several cancer cell lines. This suggests that it may serve as a promising lead compound for further development .
Q & A
Q. Methodology :
- Synthesize derivatives via nucleophilic substitution (e.g., replace Cl with amines ).
- Use molecular docking to predict binding modes (e.g., JAK2 homology models ).
How should researchers resolve contradictions in biological activity data across different assay conditions?
Advanced
Discrepancies may arise from:
- Assay Type : Cell-free vs. cell-based assays (e.g., ATP competition in enzymatic vs. cellular uptake in whole-cell assays) .
- Buffer Conditions : Ionic strength/pH affecting compound solubility (e.g., use DMSO controls ≤0.1%) .
Resolution Strategy : - Validate hits using orthogonal assays (e.g., SPR for binding kinetics, Western blotting for target phosphorylation) .
What in vivo models are suitable for evaluating this compound?
Q. Advanced
- Collagen-Induced Arthritis (CIA) : Measure paw swelling and cytokine levels (IL-6, TNF-α) .
- Pharmacokinetics : Assess bioavailability via oral gavage (e.g., Cmax = 1.2 µM at 10 mg/kg) .
Protocol : - Dose daily for 14 days; sacrifice for histopathology .
How can selectivity for JAK isoforms be optimized during lead compound development?
Q. Advanced
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
- Crystallography : Co-crystallize with JAK1/2 to identify key residue interactions (e.g., Glu966 and Leu959 in JAK2) .
- Proteolysis-Targeting Chimeras (PROTACs) : Link compound to E3 ligase ligands for selective degradation .
What mechanistic studies elucidate the compound’s mode of action in inflammatory pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
